

TGRX-326 in Combination with Other NSCLC Therapies: Application Notes and Protocols

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Compound of Interest

Compound Name: T326

Cat. No.: B607925

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Introduction

TGRX-326 (also known as Deulorlatinib) is a potent, third-generation, highly selective, and brain-penetrant dual-target inhibitor of anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinases.[1][2] Developed to address acquired resistance to earlier-generation ALK inhibitors, TGRX-326 has demonstrated significant activity against a wide range of ALK resistance mutations, including the highly recalcitrant G1202R mutation.[3] It is a deuterated derivative of lorlatinib, designed to have higher exposure, which may lead to improved efficacy and a better toxicity profile.[3][4]

Clinical trial data has shown promising antitumor activity of TGRX-326 as a monotherapy in patients with advanced ALK-positive non-small cell lung cancer (NSCLC), including those with brain metastases and patients who have progressed on second-generation TKIs.[4][5]

Note on Combination Therapies: As of the current date, publicly available data from preclinical or clinical studies specifically evaluating TGRX-326 in combination with other NSCLC therapies are limited. The following application notes and protocols are based on the established efficacy of TGRX-326 as a monotherapy and the scientific rationale for combining third-generation ALK inhibitors with other agents to overcome resistance and enhance therapeutic outcomes.

Data Presentation: TGRX-326 Monotherapy Efficacy

The following tables summarize the clinical efficacy of TGRX-326 as a monotherapy from the Phase 1/1b clinical trial (NCT05441956). The recommended Phase 2 dose (RP2D) was established at 60 mg once daily.^{[5][6]}

Table 1: Systemic Objective Response Rate (ORR) with TGRX-326 Monotherapy (60 mg QD)^{[5][6]}

Patient Cohort	Number of Patients (n)	ORR (%)
TKI-Naïve	33	87.9%
Crizotinib-Treated	14	71.4%
Second-Generation TKI-Treated	97	38.1%

Table 2: Intracranial Objective Response Rate (IC-ORR) with TGRX-326 Monotherapy (60 mg QD)^{[5][6]}

Patient Cohort	Intracranial ORR (%)
TKI-Naïve	75.0%
Crizotinib-Treated	50.0%
Second-Generation TKI-Treated	70.4%

Table 3: Median Duration of Response (mDoR) with TGRX-326 Monotherapy (60 mg QD)^{[5][6]}

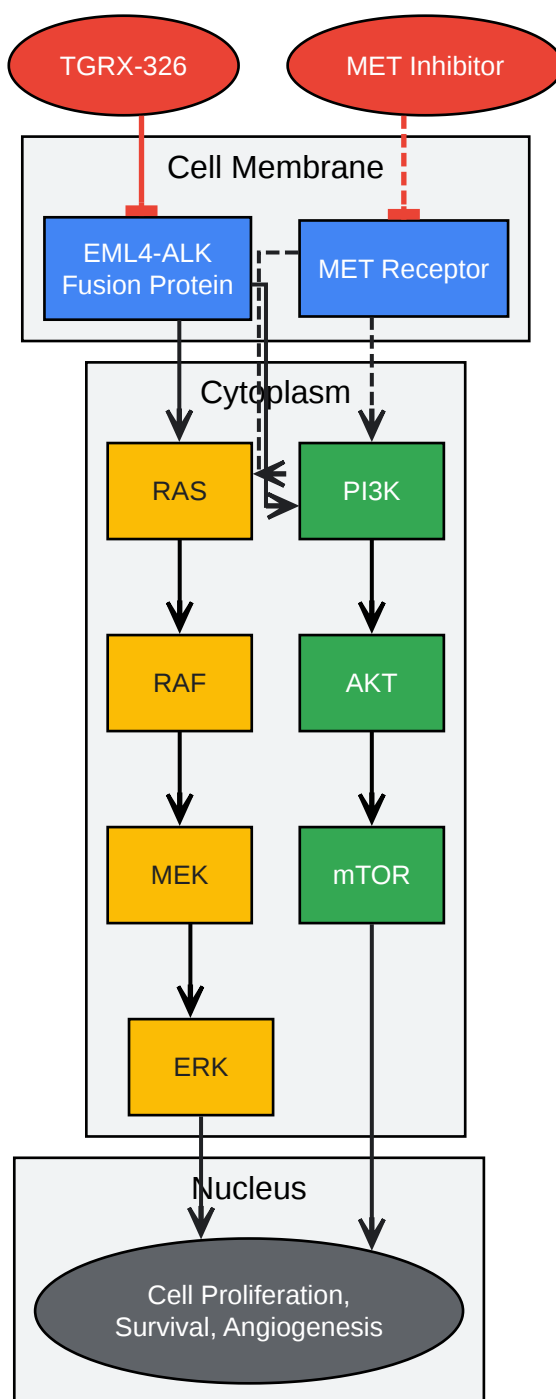
Patient Cohort	Median DoR (months)
TKI-Naïve	Not Reached
Crizotinib-Treated	Not Reached
Second-Generation TKI-Treated	18.0

Rationale for Combination Therapies

Acquired resistance is a major challenge in the treatment of ALK-positive NSCLC. While TGRX-326 is effective against many on-target ALK mutations, resistance can also emerge through the activation of bypass signaling pathways. This provides a strong rationale for investigating TGRX-326 in combination with other targeted agents.

One of the key bypass pathways implicated in resistance to ALK inhibitors is the activation of the MET proto-oncogene. MET amplification has been observed in patients who have developed resistance to second-generation ALK inhibitors and lorlatinib. Therefore, a combination of TGRX-326 with a MET inhibitor could be a promising strategy to overcome or delay the onset of resistance.

Signaling Pathway Diagram



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Caption: ALK signaling pathway and points of therapeutic intervention.

Experimental Protocols

Protocol 1: In Vitro Assessment of Synergistic Activity of TGRX-326 and a MET Inhibitor

Objective: To determine if the combination of TGRX-326 and a MET inhibitor results in synergistic, additive, or antagonistic effects on the proliferation of ALK-positive NSCLC cell lines, particularly those with MET amplification.

Materials:

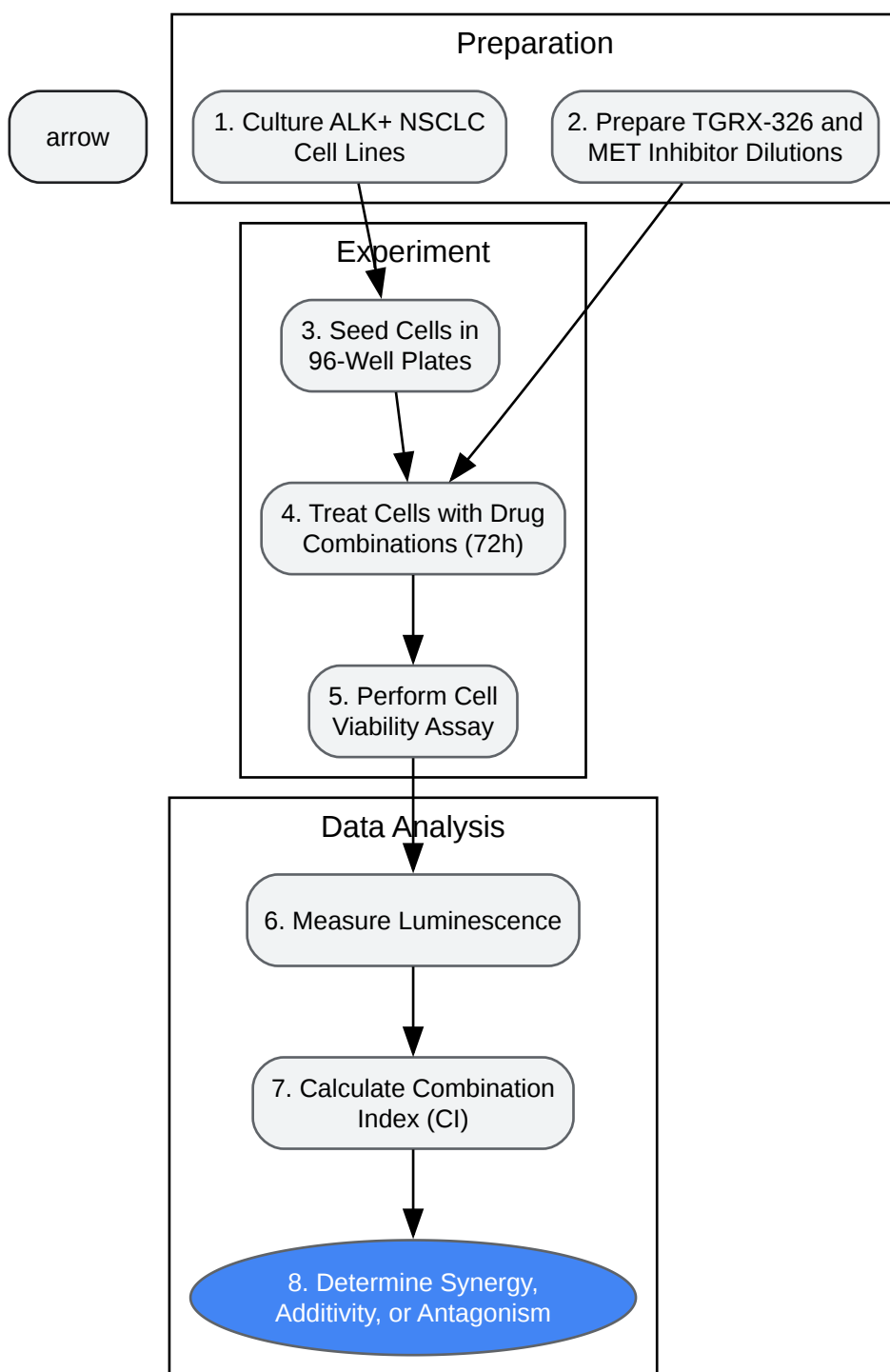
- ALK-positive NSCLC cell lines (e.g., H3122, STE-1)
- TGRX-326 (lyophilized powder)
- MET inhibitor (e.g., Crizotinib, Capmatinib; lyophilized powder)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- 96-well cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- Luminometer
- Synergy analysis software (e.g., CompuSyn)

Methodology:

- Cell Seeding:
 - Culture ALK-positive NSCLC cells to ~80% confluency.
 - Trypsinize, count, and resuspend cells in complete medium.
 - Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.
- Drug Preparation:

- Prepare stock solutions of TGRX-326 and the MET inhibitor in DMSO.
- Create a dose-response matrix with serial dilutions of both drugs in cell culture medium. Include single-agent and combination treatments.
- Cell Treatment:
 - Remove the medium from the 96-well plates.
 - Add 100 μ L of the drug-containing medium to the respective wells.
 - Incubate the plates for 72 hours at 37°C, 5% CO₂.
- Cell Viability Assay:
 - After the incubation period, perform the CellTiter-Glo® assay according to the manufacturer's instructions.
 - Measure luminescence using a luminometer.
- Data Analysis:
 - Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
 - Use synergy analysis software (e.g., CompuSyn) to calculate the Combination Index (CI) based on the Chou-Talalay method.
 - $CI < 1$ indicates synergy.
 - $CI = 1$ indicates an additive effect.
 - $CI > 1$ indicates antagonism.

Experimental Workflow Diagram



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Caption: Workflow for in vitro synergy testing of TGRX-326.

Conclusion

TGRX-326 is a highly active third-generation ALK/ROS1 inhibitor in ALK-positive NSCLC. While clinical data on its use in combination therapies is not yet available, there is a strong scientific rationale for exploring such strategies to overcome resistance. The provided protocols and diagrams offer a framework for researchers to investigate the potential synergistic effects of TGRX-326 with other targeted agents, which could lead to more durable responses for patients with ALK-positive NSCLC.

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